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Compound of Interest

Compound Name: RU-SKI 43 hydrochloride

Cat. No.: B2925188 Get Quote

A note on nomenclature: The term "RU-SKI series inhibitors" does not correspond to a

recognized class of molecules in publicly available scientific literature. This guide will focus on

the well-documented structural activity relationships (SAR) of Ribosomal S6 Kinase (RSK)

inhibitors, particularly the SL0101 series, as a representative example. Additionally, a brief

overview of Ruthenium-based kinase inhibitors will be provided to address the "RU" component

of the query.

This guide is intended for researchers, scientists, and drug development professionals,

providing an objective comparison of RSK inhibitor performance with supporting experimental

data.

Introduction to RSK and its Inhibition
The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that are key

downstream effectors of the Ras-MEK-ERK (MAPK) signaling pathway.[1] This pathway is

frequently hyperactivated in various cancers, making RSK a compelling therapeutic target for

oncology.[1][2] RSK isoforms (RSK1-4) are involved in regulating diverse cellular processes,

including cell proliferation, survival, growth, and motility.[1] Inhibition of RSK is a promising

strategy to counteract the effects of aberrant signaling in cancer.[1][3]

The SL0101 Series: A Case Study in SAR
SL0101 is a natural product, specifically a flavonoid glycoside (kaempferol 3-O-(3″,4″-di-O-

acetyl-α-L-rhamnopyranoside)), that has been identified as a highly specific inhibitor of RSK1
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and RSK2.[3][4] Its unique allosteric mechanism of inhibition likely accounts for its specificity.[5]

Numerous analogues of SL0101 have been synthesized to improve its potency, selectivity, and

pharmacokinetic properties, providing a rich dataset for understanding its structural activity

relationship.[3][5][6][7]

Quantitative Comparison of SL0101 Analogues
The following table summarizes the in vitro inhibitory activity of SL0101 and some of its key

analogues against RSK2. The half-maximal inhibitory concentration (IC50) is a measure of the

inhibitor's potency.

Compound
Modification from
SL0101

RSK2 IC50 (µM) Reference

SL0101 - ~0.4 - 0.99 [8]

Ketone analogue 9
Replacement of

acetate with ketone

2-fold more potent

than SL0101
[3]

Ethyl ether analogue 3

Replacement of

acetates with ethyl

ethers

Roughly equivalent to

SL0101
[3]

C5″-n-propyl analogue

Addition of an n-propyl

group at the 5"

position of the

rhamnose

>40-fold improved

affinity
[9]

l-cyclitol analogues

Replacement of L-

rhamnose with l-

rhamno-5a-

carbasugar

Similar efficacy to

SL0101
[5]

Key SAR insights for the SL0101 series:

Acylation of the rhamnose moiety: The 3" and 4" acetyl groups on the rhamnose sugar are

critical for the potency and specificity of RSK inhibition.[3][4] Hydrolysis of these acetyl

groups by intracellular esterases leads to a less potent inhibitor, highlighting a key liability of

the parent compound.[10]
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Modifications to the acetyl groups: Replacing the acetyl groups with other functionalities like

ketones or ethyl ethers can maintain or slightly improve potency.[3] Monosubstituted

carbamate analogues have shown improved in vitro biological stability while maintaining

specificity for RSK.[3][4]

Substitution at the C5" position of rhamnose: The addition of an n-propyl group at this

position dramatically improves the affinity for RSK, demonstrating that this region can be

modified to enhance binding.[9]

Stereochemistry of the sugar moiety: The L-configuration of the sugar is crucial for activity,

as d-isomers of cyclitol analogues showed no inhibitory activity.[5]

Kaempferol aglycone: The flavonoid core is another important feature for the interaction with

RSK.

Comparison with Other RSK Inhibitors
Several other classes of RSK inhibitors have been developed, each with distinct chemical

scaffolds and modes of action.

Inhibitor
Target
Domain

RSK1
IC50
(nM)

RSK2
IC50
(nM)

RSK3
IC50
(nM)

RSK4
IC50
(nM)

Mechani
sm of
Action

Referen
ce

BI-D1870 NTKD 31 24 18 15

ATP-

competiti

ve,

Reversibl

e

[11][12]

[13]

LJI308 NTKD 4 4 13 -

ATP-

competiti

ve

[14]

FMK CTKD - 15 - -

Irreversib

le,

Covalent

[8]
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NTKD: N-terminal kinase domain; CTKD: C-terminal kinase domain.

Signaling Pathways and Experimental Workflows
Ras-ERK-RSK Signaling Pathway
The diagram below illustrates the canonical Ras-ERK-RSK signaling cascade. Growth factor

binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade that leads to

the activation of Ras.[15][16] Activated Ras then sequentially activates Raf, MEK, and ERK.[15]

[16] Finally, activated ERK phosphorylates and activates RSK, which in turn phosphorylates a

multitude of downstream substrates in the cytoplasm and nucleus to regulate cellular

processes.[17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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